molecular formula C23H23N5O4S B2358170 N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896319-21-4

N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2358170
CAS No.: 896319-21-4
M. Wt: 465.53
InChI Key: QNNLJFUOUSFPHT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:

  • A 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 3.
  • A 1H-pyrrol-1-yl moiety at position 4 of the triazole ring.
  • A sulfanylacetamide side chain linked to the N-(3,4-dimethoxyphenyl) group.

The methoxy and pyrrole groups likely influence solubility, electronic properties, and intermolecular interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-30-18-8-6-7-16(13-18)22-25-26-23(28(22)27-11-4-5-12-27)33-15-21(29)24-17-9-10-19(31-2)20(14-17)32-3/h4-14H,15H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNLJFUOUSFPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole and pyrrole rings, followed by the introduction of the methoxy groups and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole and pyrrole rings can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Molecular docking studies suggest that N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act as an inhibitor of enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX) .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar triazole-containing compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. In silico studies have indicated that modifications to the triazole scaffold can enhance anti-inflammatory effects .

Case Study 1: In Silico Evaluation

A study conducted on structurally similar compounds utilized molecular docking techniques to evaluate their binding affinity to 5-LOX. The results indicated that these compounds could serve as lead candidates for further optimization in anti-inflammatory drug development .

Case Study 2: Synthesis and Biological Testing

Another research effort focused on synthesizing various derivatives of triazole-based compounds and assessing their biological activities against different cancer cell lines. The findings revealed that specific substitutions on the triazole ring significantly enhanced anticancer efficacy .

Data Table: Summary of Biological Activities

Activity Target Reference
Anticancer5-lipoxygenase
Anti-inflammatoryCyclooxygenase
AntimicrobialVarious bacterial strains

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name / ID Triazole Substituents (Position 4/5) Acetamide Substituents Key Functional Groups Biological Activity (if reported)
Target Compound 4: 1H-pyrrol-1-yl; 5: 3-methoxyphenyl N-(3,4-dimethoxyphenyl) Methoxy, pyrrole, sulfanyl Not specified
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4: Amino; 5: Furan-2-yl Variable aryl groups Furan, sulfanyl Anti-exudative (rat models)
FP1-12 (Hydroxyacetamide derivatives) 4: Phenyl/2-hydroxyphenyl; 5: Substituted N-hydroxyacetamide Hydroxyl, sulfanyl Antiproliferative (cell-based assays)
N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-triazol-3-ylsulfanyl]acetamide (6g) 4: Ethyl; 5: 3,4-dimethoxyphenyl N-(4-acetylphenyl) Methoxy, acetyl Nitric oxide donor (potential CV applications)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4: 4-methylphenyl; 5: 4-chlorophenyl N-(3,4-difluorophenyl) Chloro, fluoro, methyl Not specified

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Variations : Replacing pyrrole (target) with furan () or ethyl groups () alters hydrogen-bonding capacity and steric bulk, impacting molecular recognition.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : In N-substituted 2-arylacetamides (), R₂²(10) hydrogen-bonding motifs stabilize crystal packing. The target compound’s methoxy and pyrrole groups may facilitate similar interactions, though conformational flexibility (evident in dihedral angle variations in ) could influence polymorphism.
  • Melting Points : Analogues like FP1-12 () exhibit melting points >100°C, suggesting thermal stability comparable to the target compound.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H23N5O4SC_{23}H_{23}N_{5}O_{4}S with a molecular weight of approximately 465.53 g/mol. Its structure includes a triazole ring which is known for its role in various biological activities.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Pregnane X Receptor (PXR) : This receptor is crucial in regulating drug metabolism. Some derivatives have been identified as potent antagonists or inverse agonists of PXR, indicating potential applications in modulating drug interactions and metabolism .
  • Anticancer Activity : Similar triazole derivatives have shown promising anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Model Concentration Effect Reference
PXR BindingCell-based assaysLow nanomolarInverse agonist/antagonist activity
Anticancer ActivityMOLT-4 cellsVariesInduction of apoptosis
Anti-inflammatory EffectsPatient-derived AEC10 µMReduced cytokine levels

Case Studies

Several studies have explored the biological effects of compounds with similar structures:

  • Study on PXR Antagonism : A study demonstrated that certain triazole derivatives exhibited low nanomolar IC50 values for PXR binding and cellular activity. These findings suggest that modifications to the triazole structure can enhance selectivity and potency against PXR .
  • Anticancer Research : In vitro studies on MOLT-4 leukemia cells showed that triazole derivatives could induce significant apoptosis compared to controls. The mechanism involved the activation of pro-apoptotic pathways and suppression of anti-apoptotic signals .

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